2-Formyl-3-ethylpyrrole
Description
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 38664-16-3) is a substituted pyrrole derivative characterized by a planar molecular geometry, as confirmed by single-crystal X-ray diffraction studies . The molecule features a formyl group at position 5, methyl groups at positions 2 and 4, and an ethoxycarbonyl substituent at position 3 (Fig. 1). Its planar structure is stabilized by intramolecular N–H⋯O and weak C–H⋯O hydrogen bonds, which contribute to its crystalline packing efficiency . Synthesized via methods described by Tang et al. (1999), this compound serves as a precursor in heterocyclic chemistry and materials science due to its reactive formyl moiety .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-ethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-8-7(6)5-9/h3-5,8H,2H2,1H3 |
InChI Key |
XYMXEIDEBKNGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related pyrrole derivatives share functional groups such as formyl, methyl, and ethoxycarbonyl substituents but differ in substitution patterns, influencing their physicochemical properties and applications. Below is a comparative analysis based on structural similarity, synthesis, and crystallographic data.
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
Key Findings:
Substituent Position Effects: The formyl group at position 5 in the title compound increases electrophilicity, making it reactive toward nucleophiles (e.g., in Paal-Knorr syntheses) . In contrast, derivatives lacking the formyl group (e.g., CAS 2199-59-9) exhibit reduced reactivity but higher thermal stability . Ethoxycarbonyl vs. Propanoic Acid: The substitution of ethoxycarbonyl with propanoic acid (CAS 32996-16-0) introduces carboxylic acid functionality, enabling metal coordination or peptide coupling .
Crystallographic Behavior: The title compound’s planar geometry and hydrogen-bonding network contrast with non-planar analogs like ethyl 2-methyl-1H-pyrrole-3-carboxylate, where steric effects from methyl groups disrupt coplanarity .
Synthetic Utility :
- Compounds with formyl groups (e.g., CAS 38664-16-3) are pivotal in synthesizing porphyrin precursors, while methyl/ethoxycarbonyl-substituted derivatives (e.g., CAS 2199-59-9) are preferred in polymer chemistry due to their stability .
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